2-(2-Methoxy-2-oxoethyl)benzoic acid
Overview
Description
2-(2-Methoxy-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C10H10O4 . It is a derivative of benzoic acid, where a methoxy-2-oxoethyl group is substituted at the 2-position of the benzene ring .
Molecular Structure Analysis
The molecular structure of 2-(2-Methoxy-2-oxoethyl)benzoic acid consists of a benzene ring with a carboxylic acid group and a methoxy-2-oxoethyl group attached to it . The InChI code for this compound is 1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
2-(2-Methoxy-2-oxoethyl)benzoic acid is a solid at room temperature . It has a molecular weight of 194.19 . The predicted boiling point is 320.9±17.0 °C . The compound has a predicted density of 1.254±0.06 g/cm3 .Scientific Research Applications
Biochemistry
In biochemistry, 2-(2-Methoxy-2-oxoethyl)benzoic acid derivatives are used to study the fundamental building blocks of peptides and proteins. These compounds are essential for understanding the roles of α-amino acids in living organisms, which are pivotal in various biochemical processes .
Enzymology
Enzymologists utilize these compounds to explore enzyme behavior and kinetics. The derivatives of 2-(2-Methoxy-2-oxoethyl)benzoic acid can act as inhibitors or activators, helping to elucidate the mechanisms of enzyme action .
Medicine
In the medical field, these derivatives have multiple applications:
- Neuroexcitatory : They have applications in neurological research, particularly in studying neuroexcitatory processes .
Agrochemical Industry
In the agrochemical industry, derivatives of 2-(2-Methoxy-2-oxoethyl)benzoic acid are used to create herbicides and fungicides. They also play a role in regulating plant growth, which is crucial for agricultural productivity .
Asymmetric Synthesis
These compounds are valuable in asymmetric synthesis, a method used to create chiral molecules. This has significant implications for the production of enantiomerically pure pharmaceuticals .
Cytotoxicity Studies
The derivatives are also used in cytotoxicity studies against cancer cell lines, such as the A549 human lung cancer cell line. This research is vital for the development of new cancer therapies .
Safety and Hazards
2-(2-Methoxy-2-oxoethyl)benzoic acid is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other benzoic acid derivatives, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .
Result of Action
The molecular and cellular effects of 2-(2-Methoxy-2-oxoethyl)benzoic acid’s action are currently unknown
Action Environment
The action, efficacy, and stability of 2-(2-Methoxy-2-oxoethyl)benzoic acid could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, its stability could be affected by storage conditions, while its action and efficacy could be influenced by the physiological environment in which it is present.
properties
IUPAC Name |
2-(2-methoxy-2-oxoethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPMFGARCZOXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163688 | |
Record name | Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-2-oxoethyl)benzoic acid | |
CAS RN |
14736-50-6 | |
Record name | 1-Methyl 2-carboxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14736-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxy-2-oxoethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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